Stannane, tributyl(1-phenyl-2-propenyl)-

Catalog No.
S14897133
CAS No.
104108-28-3
M.F
C21H36Sn
M. Wt
407.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stannane, tributyl(1-phenyl-2-propenyl)-

CAS Number

104108-28-3

Product Name

Stannane, tributyl(1-phenyl-2-propenyl)-

IUPAC Name

tributyl(1-phenylprop-2-enyl)stannane

Molecular Formula

C21H36Sn

Molecular Weight

407.2 g/mol

InChI

InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h2-8H,1H2;3*1,3-4H2,2H3;

InChI Key

PEAUDLMXHBTTFO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C=C)C1=CC=CC=C1

Stannane, tributyl(1-phenyl-2-propenyl)- is an organotin compound characterized by the molecular formula C18H32SnC_{18}H_{32}Sn and a CAS number of 104108-28-3. This compound belongs to a class of stannanes, which are organometallic compounds containing tin (Sn) bonded to carbon atoms. Stannane, tributyl(1-phenyl-2-propenyl)- is notable for its role in organic synthesis, particularly in radical reactions and as a reagent in various chemical processes. Its structure includes tributyl groups attached to a propenyl group and a phenyl group, which contributes to its unique reactivity in chemical transformations .

Stannane, tributyl(1-phenyl-2-propenyl)- is versatile in its chemical reactivity:

  • Oxidation: The compound can be oxidized to form tin oxides when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can act as a reducing agent in radical reactions, often utilizing radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
  • Substitution: The phenyl and propenyl groups can undergo substitution reactions with various functional groups under appropriate conditions .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: AIBN, benzoyl peroxide.
  • Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

  • From Oxidation: Tin oxides and substituted phenyl derivatives.
  • From Reduction: Reduced organic compounds and tin hydrides.
  • From Substitution: Various substituted organotin compounds.

Research into the biological activity of stannane, tributyl(1-phenyl-2-propenyl)- suggests potential applications in modifying biological molecules and studying enzyme mechanisms. Organotin compounds, including this one, have been investigated for their toxicity and potential therapeutic uses, particularly in drug synthesis. Studies have also explored their role as precursors for radiolabeled compounds used in imaging techniques .

Stannane, tributyl(1-phenyl-2-propenyl)- can be synthesized through the following methods:

Synthetic Routes

The primary synthesis method involves the reaction of tributylstannyl lithium with 1-phenyl-2-propenyl chloride. This reaction typically occurs under inert conditions (e.g., argon or nitrogen atmosphere) to prevent oxidation. The reaction mixture is stirred at low temperatures to maximize yield and ensure complete reaction .

Industrial Production

In industrial settings, large-scale reactors are employed with stringent control over reaction conditions. Purification processes such as distillation or recrystallization are utilized to achieve the desired product purity.

Stannane, tributyl(1-phenyl-2-propenyl)- finds several applications across different fields:

  • Organic Synthesis: It serves as a reagent in radical reactions, particularly the Stille coupling reaction for forming carbon-carbon bonds.
  • Biological Research: Investigated for potential uses in modifying biological molecules and understanding enzyme functions.
  • Pharmaceuticals: Explored for its role in drug synthesis and as a precursor for radiolabeled compounds used in medical imaging.
  • Industrial Uses: Employed in polymer production and as a stabilizer in polyvinyl chloride (PVC) manufacturing .

The interaction studies of stannane, tributyl(1-phenyl-2-propenyl)- focus on its ability to participate in radical mechanisms. Its tin-carbon bond is relatively weak, allowing it to donate or accept radicals easily. This property facilitates various chemical transformations involving organic substrates that undergo radical addition or substitution reactions.

Several compounds share structural similarities with stannane, tributyl(1-phenyl-2-propenyl)-:

Compound NameStructural FeaturesUnique Characteristics
TributylstannaneContains three butyl groupsLacks phenyl and propenyl groups
TriphenylstannaneContains three phenyl groupsLacks propenyl group
TributylvinyltinContains a vinyl groupLacks phenyl group
Stannane, tributyl(2-phenyl-2-propenyl)-Similar structure but different positioning of phenyl groupVariations in reactivity due to structural differences

Uniqueness

Stannane, tributyl(1-phenyl-2-propenyl)- stands out due to its combination of phenyl and propenyl groups, which provide distinct reactivity patterns and selectivity in

Exact Mass

408.183904 g/mol

Monoisotopic Mass

408.183904 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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